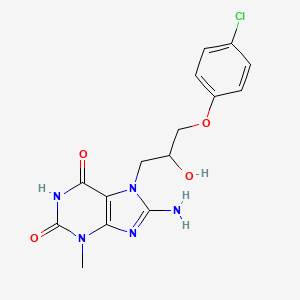

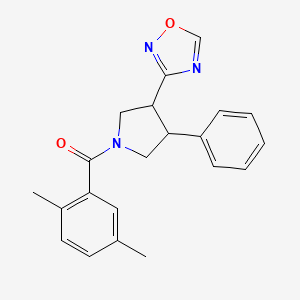

![molecular formula C26H18N4S2 B2389970 2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine CAS No. 52095-68-8](/img/structure/B2389970.png)

2-Phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem, and the heart-failure drug Olprione .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines is characterized by a fused ring system containing two nitrogen atoms . The exact structure can vary depending on the specific substituents attached to the ring.

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in coupling reactions with phenylacetophenones, phenylacetones, or β-tetralone in the presence of CBrCl3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines can vary depending on their specific structure. For example, 2-phenylimidazo[1,2-a]pyridine has a molecular weight of 194.238 .

Scientific Research Applications

- Mechanistic studies reveal interactions with proteins involved in cell cycle regulation, apoptosis, and angiogenesis .

- Imidazo[1,2-a]pyridines have been investigated for their anti-inflammatory potential. They may modulate inflammatory mediators, such as cytokines and enzymes, making them relevant in treating inflammatory diseases .

Anticancer Properties

Anti-Inflammatory Activity

Antibacterial Agents

Antiviral Applications

Neuroprotective Effects

Drug Design and Optimization

Mechanism of Action

Future Directions

Future research in this area could focus on developing more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects . Additionally, further exploration of the bioactivity of these compounds could lead to the development of new therapeutic agents.

properties

IUPAC Name |

2-phenyl-3-[(2-phenylimidazo[1,2-a]pyridin-3-yl)disulfanyl]imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N4S2/c1-3-11-19(12-4-1)23-25(29-17-9-7-15-21(29)27-23)31-32-26-24(20-13-5-2-6-14-20)28-22-16-8-10-18-30(22)26/h1-18H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUOSEBBFNNWQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SSC4=C(N=C5N4C=CC=C5)C6=CC=CC=C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-({2-phenylimidazo[1,2-a]pyridin-3-yl}disulfanyl)imidazo[1,2-a]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2389892.png)

![Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2389895.png)

![8-(2-((5-chloro-2-methylphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389906.png)

![2-(2-((4-Chlorophenyl)thio)acetamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389909.png)